molecular formula C15H20N2O3 B337191 N-cycloheptyl-2-methyl-3-nitrobenzamide

N-cycloheptyl-2-methyl-3-nitrobenzamide

Cat. No.: B337191
M. Wt: 276.33 g/mol
InChI Key: IWCVRSCNAZASCE-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 3-position, a methyl (-CH₃) group at the 2-position, and a cycloheptyl substituent on the amide nitrogen. The nitro group confers electron-withdrawing properties, which may influence reactivity in catalytic or functionalization reactions, while the bulky cycloheptyl group introduces steric hindrance and altered solubility compared to smaller substituents .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-cycloheptyl-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H20N2O3/c1-11-13(9-6-10-14(11)17(19)20)15(18)16-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H,16,18)

InChI Key

IWCVRSCNAZASCE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCCC2

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-cycloheptyl-2-methyl-3-nitrobenzamide with structurally related benzamides from the provided evidence:

Compound Name Substituents/Features Molecular Weight (g/mol) Synthesis Method Key Applications/Potential Use Reference
This compound 3-NO₂, 2-CH₃, N-cycloheptyl ~292.34 (hypothesized) Likely via 2-methyl-3-nitrobenzoyl chloride + cycloheptylamine Catalysis, functionalization (hypothesized)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-tert-butyl) 221.29 (reported) 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
5-Chloro-2-hydroxy-N-phenylbenzamide 5-Cl, 2-OH, N-phenyl 261.72 (reported) Not specified; likely acyl chloride + aniline Unknown, potential biological activity
(S)-N-(2-...triazol-1-yl)benzamide (2f) Triazole, dibenzylamino groups Not reported CuI/Na ascorbate-catalyzed click chemistry Biomedical research (hypothesized)
2-hydroxy-N-(3-methoxyphenyl)benzamide 2-OH, N-(3-methoxyphenyl) 243.26 (reported) Not specified Unknown, solubility studies

Key Observations:

Substituent Effects on Reactivity: The nitro group in this compound is strongly electron-withdrawing, which may stabilize the aromatic ring but reduce nucleophilic reactivity compared to electron-donating groups like hydroxy (-OH) or methoxy (-OCH₃) in other analogs .

Synthetic Routes :

  • Most benzamides are synthesized via amide coupling between acyl chlorides and amines. However, advanced derivatives (e.g., triazole-containing 2f in ) require click chemistry or metal-catalyzed steps, highlighting the diversity of synthetic strategies for functionalized benzamides.

Bulkier substituents (e.g., cycloheptyl) may limit solubility in polar solvents, whereas hydroxy or methoxy groups enhance hydrophilicity .

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